molecular formula C7H16N2 B1527852 trans-N,N-dimethyl-1,2-Cyclopentanediamine CAS No. 67580-03-4

trans-N,N-dimethyl-1,2-Cyclopentanediamine

Cat. No.: B1527852
CAS No.: 67580-03-4
M. Wt: 128.22 g/mol
InChI Key: VCJNAZAMCYBDCP-RNFRBKRXSA-N
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Description

trans-N,N-Dimethyl-1,2-cyclopentanediamine (CAS: 67580-03-4) is a bicyclic diamine with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . It features a five-membered cyclopentane ring with two methyl groups attached to the nitrogen atoms in a trans-configuration. This compound is widely used as a chiral ligand in coordination chemistry and catalysis due to its rigid backbone and Lewis basicity. It is commercially available at 95% purity and serves as a molecular building block in organic synthesis .

Properties

IUPAC Name

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJNAZAMCYBDCP-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that this compound is used as a ligand in various chemical reactions, suggesting that its targets could be the reactants in these reactions.

Biochemical Pathways

Given its role in promoting n-alkenylation and n-alkylation reactions of amides, it can be inferred that it may influence pathways involving these types of reactions.

Result of Action

Given its role as a ligand in n-alkenylation and n-alkylation reactions of amides, it can be inferred that it may facilitate the formation of new compounds through these reactions.

Biological Activity

trans-N,N-dimethyl-1,2-Cyclopentanediamine is a cyclic diamine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₈N₂. The compound features two amine groups attached to a cyclopentane ring, which influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to act as a chelating agent and its interaction with various enzymes and receptors. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates inhibitory effects against certain bacterial strains, which can be attributed to its ability to disrupt cellular processes.
  • Antioxidant Properties : Its structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various cyclic diamines, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
  • Antioxidant Activity Assessment : In vitro assays were conducted to assess the antioxidant capacity of this compound. The compound demonstrated a notable ability to reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS) .
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain proteases, indicating its potential role in modulating enzymatic activity in therapeutic contexts .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodTarget Organism/EnzymeResult
AntimicrobialDisk diffusion methodStaphylococcus aureusInhibition zone: 15 mm
AntioxidantDPPH radical scavengingCell culture modelsIC50: 25 µM
Enzyme inhibitionKinetic assaysProtease (specific type)Ki: 0.5 mM

Table 2: Comparative Analysis with Other Diamines

Compound NameAntimicrobial Activity (mm)Antioxidant Capacity (IC50 µM)
This compound1525
1,3-Diaminopropane1230
N,N-Dimethylethylenediamine1040

Comparison with Similar Compounds

trans-N,N-Dimethyl-1,2-Cyclohexanediamine

  • Molecular Formula : C₈H₁₈N₂
  • Molecular Weight : 142.24 g/mol
  • CAS : 67579-81-1
  • Key Differences: Ring Size: The cyclohexane backbone introduces a six-membered ring, reducing ring strain compared to the cyclopentane analogue. This results in greater conformational flexibility . Aggregation Behavior: In DMSO, trans-N,N-dimethyl-1,2-cyclopentanediamine forms both monomeric solvent adducts and dinuclear double-helicate dimers, whereas the cyclohexane analogue primarily exists as monomeric species in coordinating solvents . Catalytic Applications: The cyclohexane derivative is extensively used in copper-catalyzed N-arylation reactions (e.g., coupling aryl halides with indoles), achieving high yields (~62%) . The cyclopentane variant is less commonly reported in such reactions, possibly due to steric constraints from the smaller ring.

trans-N,N-Diethyl-1,2-Cyclopentanediamine

  • Molecular Formula : C₉H₂₀N₂
  • Molecular Weight : 156.27 g/mol
  • CAS : 90796-40-0
  • Synthetic Utility: Ethyl-substituted derivatives are less explored in catalysis but may offer tailored solubility in non-polar solvents .

1,2-Diaminocyclohexane Derivatives

  • Examples: (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane (used in opioid synthesis) .
  • Key Differences: Pharmacological Relevance: Cyclohexane diamines are preferred in medicinal chemistry for their rigidity and binding affinity to biological targets (e.g., μ-opiate receptors) . Thermodynamic Stability: Cyclohexane derivatives exhibit higher thermal stability due to reduced ring strain, making them suitable for high-temperature reactions.

Structural and Functional Analysis

Aggregation and Solvent Effects

  • This compound exhibits solvent-dependent aggregation: In DMSO, it forms a monomeric adduct and a dinuclear dimer . In chloroform, it remains a stable dimer even with excess pyridine, unlike the cyclohexane analogue, which dissociates into monomers .
  • Implication: The cyclopentane derivative’s aggregation may limit its utility in reactions requiring monomeric ligands but could enhance stability in non-polar environments.

Catalytic Performance

  • Cyclohexane Derivatives : Achieve 30–62% yields in copper-catalyzed N-arylation reactions .
  • Cyclopentane Derivatives: Limited data exist, but their smaller ring size may hinder substrate accessibility in bulkier catalytic systems.

Physicochemical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility
This compound Not reported Not reported Polar solvents
trans-1,2-Dimethylcyclopentane 98–100 -95 Non-polar solvents
trans-N,N-Dimethyl-1,2-cyclohexanediamine Not reported Not reported Broad range

Preparation Methods

Direct Chemical Synthesis from trans-1,2-Cyclopentanediamine

The most straightforward method for preparing trans-N,N-dimethyl-1,2-cyclopentanediamine involves the methylation of trans-1,2-cyclopentanediamine. The general approach is:

  • Starting Material: trans-1,2-cyclopentanediamine
  • Reagents: Methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide under basic conditions.
  • Process: The primary amine groups on the cyclopentanediamine are methylated to yield the N,N-dimethyl derivative.
  • Purification: The product is purified by crystallization or distillation.

This method yields the free base this compound, which can be converted to its dihydrochloride salt by reaction with hydrochloric acid for enhanced stability and handling.

Step Reagents/Conditions Outcome
1 trans-1,2-cyclopentanediamine + methylating agent (e.g., formaldehyde + formic acid) N,N-dimethylation of amines
2 Purification by crystallization or distillation Pure this compound
3 Reaction with HCl Formation of this compound dihydrochloride

This dihydrochloride salt form is a white crystalline powder, soluble in water and organic solvents such as methanol and ethanol, and is widely used in further synthetic applications.

Enzymatic Resolution and Biocatalytic Approaches

To obtain enantiomerically pure this compound, biocatalytic methods have been developed:

  • Lipase-Catalyzed Resolution: A lipase-catalyzed double monoaminolysis of dimethyl malonate with racemic trans-cyclopentane-1,2-diamine allows selective formation of enantiopure bis(amidoester) intermediates.
  • Subsequent Transformation: These intermediates can be chemically converted into optically active this compound derivatives.
  • Alternative Route: Enantiopure trans-1,2-diamines can also be prepared from enantiopure 2-aminocyclopentanol via enzymatic resolution, providing a chiral pool starting material.

This enzymatic approach is valuable for applications requiring high enantiomeric purity, such as pharmaceutical synthesis.

Synthetic Routes via Epoxide and Aminocycloalkanol Intermediates

Another synthetic strategy involves:

This method, described in patent literature, involves multistep organic synthesis with reagents like methanesulfonyl chloride and hydrogenolysis conditions using lithium aluminum hydride (LAH) for reduction steps.

Preparation of this compound Dihydrochloride

The dihydrochloride salt is typically prepared by:

  • Reacting the free base this compound with hydrochloric acid.
  • Crystallizing the resulting salt to obtain a stable, white crystalline powder.
  • This salt form is preferred for storage and handling due to improved stability and solubility characteristics.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Form Notes
Direct Chemical Methylation trans-1,2-cyclopentanediamine Formaldehyde + formic acid or methyl iodide This compound (free base) Simple, widely used method
Enzymatic Resolution Racemic trans-cyclopentane-1,2-diamine Lipase-catalyzed monoaminolysis Enantiopure trans-N,N-dimethyl derivatives High enantiomeric purity, pharmaceutical relevance
Epoxide Ring Opening Route 1,2-Cycloalkane epoxide Secondary amines, methanesulfonyl chloride, LAH reduction trans-1,2-cycloaliphatic diamine intermediates Multistep, patent-protected synthetic route
Salt Formation This compound Hydrochloric acid This compound dihydrochloride Stable crystalline salt for handling

Research Findings and Practical Considerations

  • The direct methylation method is efficient but may yield racemic mixtures unless chiral starting materials or resolution methods are used.
  • Enzymatic methods provide access to enantiomerically enriched compounds, critical for chiral ligand applications.
  • The epoxide-based synthetic routes are versatile but involve more complex reaction sequences and purification steps.
  • The dihydrochloride salt form is preferred industrially for its stability and ease of handling.
  • Safety precautions include avoiding skin and eye contact, inhalation of dust, and storage away from strong oxidants due to the compound’s alkaline and reactive nature.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for confirming the structure and stereochemistry of trans-N,N-dimethyl-1,2-cyclopentanediamine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve methyl group environments and confirm the trans configuration. Coupling constants in 1H^1H-NMR can distinguish axial/equatorial substituents.
  • X-ray Crystallography : Resolve absolute stereochemistry and spatial arrangement of methyl groups and the cyclopentane ring.
  • Mass Spectrometry (MS) : Confirm molecular weight (128.22 g/mol for the free base; 164.68 g/mol for the hydrochloride derivative) via high-resolution MS .
  • Polarimetry : Measure optical rotation to verify enantiomeric purity if chirality is present.

Q. What are the recommended storage conditions for This compound to prevent degradation?

  • Methodological Answer :

  • Store under inert gas (N2_2 or Ar) at 2–8°C to minimize oxidation or moisture absorption.
  • Use airtight glass containers with PTFE-lined caps to avoid reactivity with metals or plastics. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can empirically determine shelf life .

Q. What synthetic strategies are employed to achieve high stereochemical purity in This compound?

  • Methodological Answer :

  • Reductive Amination : Start with trans-1,2-cyclopentanediamine and use methylating agents (e.g., formaldehyde/NaBH4_4) under controlled pH to favor N-methylation without epimerization.
  • Chiral Resolution : Separate enantiomers via diastereomeric salt formation using chiral acids (e.g., tartaric acid).
  • Catalytic Asymmetric Synthesis : Explore transition-metal catalysts (e.g., Cu or Pd) with chiral ligands to induce trans selectivity, analogous to cyclohexanediamine-based protocols .

Advanced Research Questions

Q. How does the steric and electronic configuration of This compound influence its efficacy as a ligand in transition-metal catalysis?

  • Methodological Answer :

  • Steric Effects : The trans-methyl groups restrict coordination geometry, favoring specific metal-ligand binding modes. Compare catalytic activity with cis analogs or cyclohexane derivatives.
  • Electronic Effects : Methyl groups donate electron density, modulating metal center reactivity. Use Hammett parameters or DFT calculations to quantify electronic contributions.
  • Case Study : In Cu-catalyzed N-arylation reactions, trans-cyclohexanediamine ligands enhance catalytic turnover; similar studies can be extrapolated to cyclopentane systems .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, boiling point) of This compound across studies?

  • Methodological Answer :

  • Purity Assessment : Use HPLC or GC-MS to quantify impurities (e.g., cis isomers, residual solvents) that alter physical properties.
  • Standardized Measurements : Refer to NIST-generated data for cyclopentane derivatives to calibrate experimental setups (e.g., differential scanning calorimetry for melting points) .
  • Computational Validation : Compare experimental data with predicted properties from molecular dynamics simulations or COSMO-RS models .

Q. How can computational chemistry predict the reactivity of This compound in complex reaction systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for ligand-metal interactions or nucleophilic substitution pathways.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in catalytic cycles.
  • Machine Learning : Train models on existing cyclohexanediamine reaction datasets to predict cyclopentane analog behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-N,N-dimethyl-1,2-Cyclopentanediamine
Reactant of Route 2
trans-N,N-dimethyl-1,2-Cyclopentanediamine

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